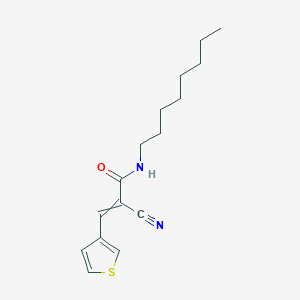

2-ciano-N-octil-3-(tiofen-3-il)prop-2-enamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H22N2OS and its molecular weight is 290.43. The purity is usually 95%.

BenchChem offers high-quality 2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-octyl-3-(thiophen-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

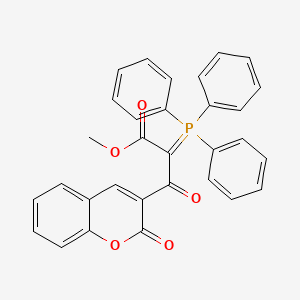

Síntesis orgánica y química del fósforo

CTP sirve como un precursor versátil en la síntesis orgánica. Los investigadores han explorado su reactividad con reactivos de fósforo, lo que ha llevado a la síntesis de nuevos compuestos que contienen fósforo. Por ejemplo, la reacción de CTP con ácido fosfórico y sus diesteres produce ácido cromonil fosfónico, fosfonato de cromonil dietilo y fosfonato de cromonil piridinil dietilo . Además, CTP reacciona con sulfuros de fósforo y tribromuro de fósforo para producir heterociclos de fósforo funcionalizados, incluyendo 1,2,3-diazafosfinano, 1,2,3-tiazafosfinina y 1,2-azafosfol que llevan un anillo de cromona.

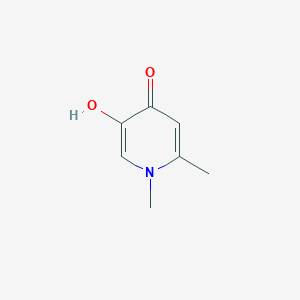

Aplicaciones para la curación de heridas

En el contexto de la curación de heridas, se ha investigado CTP por sus posibles efectos terapéuticos. Los investigadores sintetizaron 1-octil 2-ciano acrilato (un derivado de CTP) y exploraron sus propiedades de curación de heridas. Aunque este estudio específico no se centró directamente en CTP, destaca la relevancia del compuesto en aplicaciones médicas .

Actividad anticancerígena

Los derivados de la cromona, incluida la CTP, han mostrado promesa como agentes anticancerígenos. Su motivo estructural central contribuye a su bioactividad. Si bien los estudios específicos sobre las propiedades anticancerígenas de CTP son escasos, su andamiaje de cromona justifica una mayor investigación en este contexto .

Potencial antimicrobiano y antioxidante

Los compuestos basados en cromona a menudo exhiben actividades antimicrobianas y antioxidantes. Aunque los estudios directos sobre CTP son limitados, su similitud estructural con otros derivados de la cromona sugiere potencial en estas áreas .

Terapéuticos basados en fósforo

Los compuestos de fósforo han ganado atención debido a sus actividades biológicas. Si bien la CTP en sí no es un agente terapéutico, su reactividad con reactivos de fósforo abre caminos para diseñar nuevos fármacos que contienen fósforo. Estos compuestos pueden tener aplicaciones como agentes antimicrobianos, analgésicos o incluso terapéuticos anticancerígenos .

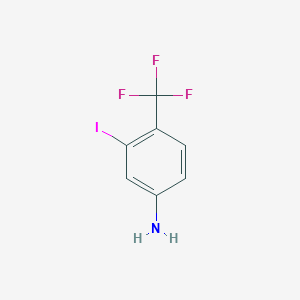

Química del tiofeno y descubrimiento de fármacos

La parte del tiofeno en CTP contribuye a sus propiedades generales. Los investigadores han sintetizado nuevos compuestos heterocíclicos a partir de estructuras relacionadas, como la 2-ciano-N-(3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-2-il)-acetamida. Estos compuestos fueron evaluados para la inhibición del crecimiento de células tumorales, enfatizando la importancia de los sistemas basados en tiofeno en el descubrimiento de fármacos .

Propiedades

IUPAC Name |

2-cyano-N-octyl-3-thiophen-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-2-3-4-5-6-7-9-18-16(19)15(12-17)11-14-8-10-20-13-14/h8,10-11,13H,2-7,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAHYDRPOUQESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CSC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)

![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)

![6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2591513.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2591518.png)

![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)

![methyl (2Z)-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)